2,3'-Dimethylbiphenyl chemical properties
2,3'-Dimethylbiphenyl chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3'-Dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3'-Dimethylbiphenyl (CAS No. 611-43-8). It includes key data, experimental protocols for its synthesis and analysis, and a discussion of its reactivity and applications. This document is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and drug development.
Core Chemical and Physical Properties
2,3'-Dimethylbiphenyl is an aromatic hydrocarbon characterized by two benzene rings linked together, with methyl groups at the 2 and 3' positions. This substitution pattern results in an asymmetrical molecule with distinct physical and chemical properties.
Table 1: Physical and Chemical Properties of 2,3'-Dimethylbiphenyl
| Property | Value |
| IUPAC Name | 1-methyl-2-(3-methylphenyl)benzene[1][2] |
| Synonyms | 2,3'-Dimethyl-1,1'-biphenyl, m,o'-Bitolyl[1] |
| CAS Number | 611-43-8[1] |
| Molecular Formula | C₁₄H₁₄[2] |
| Molecular Weight | 182.26 g/mol [1][2] |
| Appearance | Data not consistently available; likely a liquid or low-melting solid. |
| Melting Point | 42°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| Boiling Point | 273.3°C at 760 mmHg (for 2,3-Dimethyl-1,1'-biphenyl) |
| Density | 0.973 g/cm³ (for 2,3-Dimethyl-1,1'-biphenyl) |
| Refractive Index | 1.559 (for 2,3-Dimethyl-1,1'-biphenyl) |
| Flash Point | 117.4°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| Vapor Pressure | 0.00965 mmHg at 25°C (for 2,3-Dimethyl-1,1'-biphenyl) |
| LogP | 4.3 (XLogP3)[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 1 |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,3'-Dimethylbiphenyl. The following data are predicted based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for 2,3'-Dimethylbiphenyl
| Technique | Expected Features |
| ¹H NMR | - Two distinct singlets or narrow multiplets for the two methyl groups (-CH₃) in the range of δ 2.0-2.5 ppm. - A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the 8 aromatic protons. |
| ¹³C NMR | - Two distinct signals for the methyl carbons (~δ 20 ppm). - Multiple signals in the aromatic region (δ 120-145 ppm) for the 12 aromatic carbons, reflecting the molecule's asymmetry. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹[3]. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹[3][4]. - C=C stretching (aromatic ring): ~1600 cm⁻¹ and ~1500 cm⁻¹[3]. - C-H out-of-plane bending: 690-900 cm⁻¹, characteristic of the aromatic substitution pattern[3]. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 182, corresponding to the molecular weight[1][5]. - Key Fragment: m/z = 167, corresponding to the loss of a methyl group ([M-15]⁺)[5][6]. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of 2,3'-Dimethylbiphenyl.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for synthesizing biaryl compounds like 2,3'-Dimethylbiphenyl by coupling an aryl halide with an arylboronic acid.
Reactants:
-
2-Bromotoluene (or 2-chlorotoluene)
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor
-
A suitable ligand (e.g., triphenylphosphine or a custom biphenyl-based ligand)
-
A base (e.g., cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
Procedure:
-
Setup: A Schlenk flask or a three-necked round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 3-methylphenylboronic acid (1.2 equivalents), the base (2.0 equivalents), the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%).
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe.
-
Addition of Aryl Halide: Add 2-bromotoluene (1.0 equivalent) to the stirring mixture.
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 70-110°C) and stirred for 12-48 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water or saturated brine to remove the base and other inorganic salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2,3'-Dimethylbiphenyl.[7]
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified 2,3'-Dimethylbiphenyl in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra, referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the solution into the GC-MS instrument.
-
The sample is separated on the GC column and subsequently analyzed by the mass spectrometer to determine the retention time and mass-to-charge ratio of the components.
Chemical Reactivity, Applications, and Stability
Reactivity and Stability: 2,3'-Dimethylbiphenyl is a stable compound under standard laboratory conditions. Its reactivity is characteristic of aromatic hydrocarbons. The phenyl rings can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation). The positions of substitution will be directed by the existing methyl and aryl groups.
Applications: The primary application of 2,3'-Dimethylbiphenyl is in specialized organic synthesis.
-
Ligand and Catalyst Development: It serves as a crucial building block for constructing more complex molecular architectures.[2] Specifically, it is used in the preparation of carbene complexes that function as highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling itself.[2]
-
Intermediate in Synthesis: As a biphenyl derivative, it is a valuable intermediate for synthesizing larger molecules in materials science and pharmaceutical research. The rigid biphenyl scaffold is a key component in materials like liquid crystals and fluorescent layers for Organic Light-Emitting Diodes (OLEDs).[2]
Safety and Handling
While a specific safety data sheet for 2,3'-Dimethylbiphenyl is not widely available, data for related dimethylbiphenyl isomers suggest the following precautions:
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It may also be toxic to aquatic life with long-lasting effects (H410).[8]
-
Handling: Use only in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid:
-
In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and consult a physician.[8]
-
References
- 1. 3,3'-Dimethylbiphenyl(612-75-9) 1H NMR [m.chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2,2'-Dimethylbiphenyl [webbook.nist.gov]
- 6. 2,6-Dimethylbiphenyl | C14H14 | CID 138090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]
